MK-2206 dihydrochloride
Overview
Description
MK-2206 dihydrochloride is a potent and selective allosteric inhibitor of Akt1, Akt2, and Akt3 . It requires the Pleckstrin homology domain for its activity . It has been reported to inhibit the proliferation of cancer cell lines when used synergistically with cytotoxic agents .
Molecular Structure Analysis
The molecular formula of MK-2206 dihydrochloride is C25H21N5O.2HCl . The InChI Key is HWUHTJIKQZZBRA-UHFFFAOYSA-N . The molecular weight is 480.39 .Chemical Reactions Analysis
MK-2206 dihydrochloride inhibits auto-phosphorylation of both Akt T308 and S473 . It also prevents Akt-mediated phosphorylation of downstream signaling molecules, including TSC2, PRAS40, and ribosomal S6 proteins .Scientific Research Applications
Cancer Treatment - Solid Tumors : MK-2206, a potent pan-AKT inhibitor, was investigated in patients with advanced cancers. It was administered in two schedules: every other day and weekly, showing significant AKT pathway blockade in both schedules. The study concluded that MK-2206 is safe and results in significant AKT pathway blockade, providing a basis for its use in phase II monotherapy and combination studies in cancer treatment (Yap et al., 2014).
Phase I Study in Advanced Solid Tumors : Another study focused on the safety, maximum-tolerated dose, pharmacokinetics, and pharmacodynamics of MK-2206. The study reported skin rash, nausea, hyperglycemia, and diarrhea as common drug-related toxicities, and concluded that MK-2206 effectively blocks AKT signaling and demonstrates potential for clinical benefit when combined with other therapeutic strategies (Yap et al., 2011).
Enhancing Antitumor Efficacy with Chemotherapeutic Agents : A study evaluated MK-2206 in combination with various anticancer agents like erlotinib and lapatinib. MK-2206 showed synergistic responses and enhanced tumor inhibitory activities, suggesting its potential as a treatment method in combination with other anticancer therapeutics (Hirai et al., 2010).
Cancer Cell Sensitization : Research indicated that MK-2206, combined with salinomycin, can sensitize cancer cells by reducing both phosphorylated and total Akt levels, suggesting a potential therapeutic method for cancer patients (Choi et al., 2014).
Biomarkers in Breast Cancer : MK-2206's effect on breast cancer was explored, with findings suggesting that cell lines with PTEN or PIK3CA mutations are more sensitive to it. The study provided a strategy for patient enrichment in clinical trials (Sangai et al., 2012).
Pharmacokinetic Study in Japanese Patients : This study evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of MK-2206 in Japanese patients with advanced solid tumors. It concluded that MK-2206 has an acceptable safety profile in this patient population and warrants further investigation (Doi et al., 2015).
Safety And Hazards
MK-2206 dihydrochloride may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Future Directions
MK-2206 dihydrochloride has been investigated for its potential in treating various types of cancer . It has been suggested that MK-2206 dihydrochloride should be tested in clinical trials as a potential treatment for COVID-19 . Furthermore, MK-2206 dihydrochloride has been shown to alleviate renal fibrosis by suppressing the Akt/mTOR signaling pathway .
properties
IUPAC Name |
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O.2ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUHTJIKQZZBRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MK-2206 dihydrochloride | |
CAS RN |
1032350-13-2 | |
Record name | MK-2206 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032350132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-2206 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q34I3E28IO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.